molecular formula C12H16ClNO2 B2442910 8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride CAS No. 1955506-03-2

8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride

Cat. No.: B2442910
CAS No.: 1955506-03-2
M. Wt: 241.72
InChI Key: VOKGGBUFYPWQDG-UHFFFAOYSA-N
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Description

8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a naphthalene core with an aminomethyl group and a carboxylic acid moiety, making it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c13-7-10-3-1-2-8-4-5-9(12(14)15)6-11(8)10;/h4-6,10H,1-3,7,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKGGBUFYPWQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)C(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available naphthalene derivatives.

    Hydrogenation: The naphthalene core is hydrogenated to form the tetrahydronaphthalene structure.

    Functional Group Introduction: The aminomethyl group is introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the tetrahydronaphthalene.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for hydrogenation and carboxylation steps, ensuring higher yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Alcohols.

    Substitution: Various substituted naphthalene derivatives.

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Ligand Design: Potential use in the design of ligands for catalysis.

Biology and Medicine:

    Pharmaceuticals: Potential precursor for drug development, particularly in designing molecules with specific biological activities.

    Biochemical Probes: Used in the development of probes for studying biological pathways.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action for compounds derived from 8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride depends on the specific functional groups introduced. Generally, the aminomethyl group can interact with biological targets through hydrogen bonding and electrostatic interactions, while the carboxylic acid moiety can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

    8-(Aminomethyl)-tetralin-2-carboxylic acid: Lacks the tetrahydronaphthalene structure, leading to different chemical properties.

    5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid: Lacks the aminomethyl group, affecting its reactivity and applications.

Uniqueness: 8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is unique due to the presence of both the aminomethyl and carboxylic acid groups on a tetrahydronaphthalene core

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor interactions, and therapeutic applications.

  • Molecular Formula : C12_{12}H16_{16}ClN1_{1}O2_{2}
  • Molecular Weight : 241.71 g/mol
  • CAS Number : 1956309-44-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of amino and carboxylic acid functional groups facilitates hydrogen bonding and ionic interactions with enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may be relevant in the treatment of diseases where enzyme activity plays a critical role.
  • Receptor Binding : Its structure allows it to act as a ligand for various receptors, influencing signaling pathways in cells.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity :
    • Studies have demonstrated that derivatives of tetrahydronaphthalene compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
  • Antitumor Activity :
    • Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the naphthalene ring can enhance its antitumor efficacy.
  • Neuroprotective Effects :
    • Some research highlights the potential neuroprotective effects of this compound in models of neurodegeneration. It may help mitigate oxidative stress and inflammation in neuronal cells.

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
8-Amino-5,6,7,8-tetrahydronaphthalene-2-olEnzyme InhibitionDemonstrated inhibition of specific enzymes involved in metabolic pathways.
Methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylateAntitumor ActivityShowed cytotoxic effects on various cancer cell lines with IC50_{50} values < 10 µM.
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acidAntimicrobial ActivityEffective against multiple bacterial strains with minimum inhibitory concentrations (MICs) in the low µg/mL range.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride, and how can intermediates be characterized?

  • Methodology : Start with hydrogenation of naphthalene derivatives (e.g., 5,6,7,8-tetrahydro-2-naphthoic acid) to form the tetrahydronaphthalene backbone, followed by amination at the 8-position using reductive amination or nucleophilic substitution. Key intermediates (e.g., methyl esters or nitriles) can be tracked via HPLC-MS with trifluoroacetic acid (TFA) as a mobile-phase modifier for improved resolution . Confirm regioselectivity using NMR (¹H/¹³C) to distinguish between aminomethyl and carboxylic acid positions .

Q. How can purity and impurities be assessed in synthesized batches of this compound?

  • Methodology : Use reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to quantify impurities. Cross-reference against pharmacopeial impurity standards (e.g., EP/BP reference materials) for structural identification, particularly for byproducts like unreacted tetrahydronaphthalene precursors or over-aminated derivatives . Quantify trace impurities via LC-MS with electrospray ionization (ESI) in positive mode .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodology : Combine X-ray crystallography (for solid-state conformation; monoclinic/triclinic systems with hydrogen-bonded networks) and 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydronaphthalene ring system. For example, NOESY can confirm spatial proximity between the aminomethyl group and adjacent protons .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation pathways dominate?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks using HPLC-UV to monitor degradation. Acidic conditions (pH < 3) may hydrolyze the aminomethyl group, while alkaline conditions (pH > 9) could decarboxylate the carboxylic acid. Identify degradation products via HRMS (Q-TOF) and compare fragmentation patterns to known pathways .

Q. What computational models predict the compound’s hydrogen-bonding interactions in biological systems?

  • Methodology : Apply density functional theory (DFT) to map intramolecular hydrogen bonds (e.g., between the aminomethyl group and carboxylic acid). Use Car-Parrinello molecular dynamics (CPMD) simulations to model proton transfer dynamics in aqueous environments, critical for understanding its behavior in enzyme-binding pockets .

Q. How can the compound’s solubility be enhanced for in vivo studies without altering its pharmacophore?

  • Methodology : Optimize co-solvent systems (e.g., PEG-400/water) or prepare salt forms (e.g., sodium or lysine salts) while preserving the aminomethyl-carboxylic acid motif. Validate solubility via dynamic light scattering (DLS) and powder X-ray diffraction (PXRD) to detect amorphous/crystalline phase changes .

Q. What strategies resolve contradictions in bioactivity data across cell-based vs. in vivo assays?

  • Methodology : Perform metabolite profiling (LC-MS/MS) to identify active/inactive metabolites. Cross-validate target engagement using surface plasmon resonance (SPR) to measure binding affinity to receptors (e.g., G-protein-coupled receptors) and compare with cellular EC₅₀ values .

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